3-ethyl-2-hydroxyPentanoic acid
Description
3-Ethyl-2-hydroxypentanoic acid is a branched-chain hydroxycarboxylic acid with a pentanoic acid backbone substituted by a hydroxyl (-OH) group at the C2 position and an ethyl (-CH2CH3) group at the C3 position. Its molecular formula is C7H12O3, and its molecular weight is 144.17 g/mol (calculated based on structural analogs in and ). The compound features two functional groups: a carboxylic acid (-COOH) and a secondary alcohol (-OH), which confer both hydrophilic and lipophilic properties. This dual functionality makes it relevant in organic synthesis, pharmaceutical intermediates, and biochemical studies.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-ethyl-2-hydroxypentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-5(4-2)6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
MBJNVIFBWMTUSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-hydroxyPentanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxyPentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Deprotonation: The hydroxyl group of 2-hydroxyPentanoic acid is deprotonated using a strong base such as sodium hydride (NaH).
Alkylation: The resulting alkoxide ion reacts with an ethyl halide (e.g., ethyl bromide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or biocatalytic processes. These methods are designed to optimize yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-hydroxyPentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, and other electrophiles.
Major Products Formed
Oxidation: 3-ethyl-2-oxopentanoic acid.
Reduction: 3-ethyl-2-hydroxypentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethyl-2-hydroxyPentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-hydroxyPentanoic acid depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with molecular targets, influencing various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-ethyl-2-hydroxypentanoic acid with key analogs:
Key Observations :
- Hydroxyl position: The C2 hydroxyl group enhances acidity (pKa ~3–4) compared to C4-substituted analogs like 4-hydroxypentanoic acid.
Physicochemical Properties
Insights :
- The ethyl group in this compound slightly increases hydrophobicity compared to methyl-substituted analogs, reducing water solubility.
- Lower boiling points in shorter-chain acids (e.g., lactic acid) correlate with reduced molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
